Methyl 3-(4-methylbenzoyloxy)prop-2-enoate
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Overview
Description
Methyl 3-(4-methylbenzoyloxy)prop-2-enoate is an organic compound with the molecular formula C12H12O3. It is an ester derivative of cinnamic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methylbenzoyloxy)prop-2-enoate can be synthesized through the esterification of 3-(4-methylbenzoyloxy)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the esterification reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methylbenzoyloxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-methylbenzoyloxy)prop-2-enoic acid.
Reduction: Formation of 3-(4-methylbenzoyloxy)propan-1-ol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 3-(4-methylbenzoyloxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-methylbenzoyloxy)prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with the methyl group in a different position on the benzene ring.
Uniqueness
Methyl 3-(4-methylbenzoyloxy)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(3-methoxy-3-oxoprop-1-enyl) 4-methylbenzoate |
InChI |
InChI=1S/C12H12O4/c1-9-3-5-10(6-4-9)12(14)16-8-7-11(13)15-2/h3-8H,1-2H3 |
InChI Key |
AMHUEOFNAYHPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC=CC(=O)OC |
Origin of Product |
United States |
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